molecular formula C5H5O4- B1259413 2,5-Dioxopentanoate

2,5-Dioxopentanoate

Cat. No. B1259413
M. Wt: 129.09 g/mol
InChI Key: VHKNBDIQDAXGBL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dioxopentanoate is the conjugate base of 2,5-dioxopentanoic acid;  major species at pH 7.3. It is a conjugate base of a 2,5-dioxopentanoic acid.

Scientific Research Applications

Photochemical Reactions and Synthetic Applications

2,5-Dioxopentanoate has been explored in various synthetic photochemical reactions. For instance, it has been involved in photoaddition reactions with different compounds. In one study, the photoaddition of methyl 2,4-dioxopentanoate with 2,5-dimethyl-2,4-hexadiene led to the formation of multiple products, including dihydropyrans and oxetanes. This study highlighted the intricate mechanism and regioselectivity of such reactions (Hatsui, Nojima, & Takeshita, 1990).

Another example is the UV-light irradiation of alkyl 2,4-dioxopentanoates, which resulted in the formation of a crystalline head-to-head[2+2]cyclodimer. The structure of this compound was meticulously analyzed using X-ray and NMR spectroscopy (Mori, Nishiyama, Kohguchi, Shinka, & Takeshita, 1989).

Furthermore, 2,5-Dioxopentanoate has been utilized in the Blaise Reaction for synthesizing 3,5-dioxopentanoates and 3-amino-5-oxopent-3-enoates, demonstrating its versatility in generating trifunctional compounds (Rao & Muthanna, 2016).

Photocycloaddition and Cycloisomerization Reactions

In photocycloaddition processes, methyl 2,4-dioxopentanoate has been combined with various olefins, leading to the formation of complex compounds. For example, its reaction with norbornadiene yielded diketo esters and cycloadducts, showcasing the potential for synthesizing intricate molecular structures (Hatsui, Hayashi, & Takeshita, 1995).

Additionally, triflic acid-catalyzed cycloisomerization reactions of donor-acceptor cyclopropanes using alkyl 2,4-dioxopentanoate have led to the synthesis of alkyl 5-arylfuran-2-carboxylates, illustrating the compound's utility in generating functionally diverse molecules (Zhu, Xu, & Gong, 2016).

Applications in the Synthesis of Natural Products and Derivatives

2,5-Dioxopentanoate has been instrumental in the synthesis of natural product derivatives. For example, it has been used in the synthesis of versatile intermediates for various types of 5-8-5-membered tricyclic natural products, such as fusicocca-2,8,10(14)-triene (Kato, Nakanishi, & Takeshita, 1986).

properties

Product Name

2,5-Dioxopentanoate

Molecular Formula

C5H5O4-

Molecular Weight

129.09 g/mol

IUPAC Name

2,5-dioxopentanoate

InChI

InChI=1S/C5H6O4/c6-3-1-2-4(7)5(8)9/h3H,1-2H2,(H,8,9)/p-1

InChI Key

VHKNBDIQDAXGBL-UHFFFAOYSA-M

Canonical SMILES

C(CC(=O)C(=O)[O-])C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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